5-Chloro-1- (4-methoxybenzyl) -1H-pyrrolo [2, 3-c]pyridine
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Overview
Description
5-Chloro-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine core with a 5-chloro substituent and a 4-methoxybenzyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-c]pyridine typically involves the following steps:
Formation of the Pyrrolo[2,3-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 5-Chloro Substituent: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride can be employed.
Attachment of the 4-Methoxybenzyl Group: This step often involves nucleophilic substitution reactions where the 4-methoxybenzyl chloride reacts with the pyrrolo[2,3-c]pyridine core in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the 5-chloro position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-Chloro-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-c]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 5-Chloro-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1-(4-methoxybenzyl)indoline-2,3-dione: Similar structure but with an indoline core.
5,7-Dichloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-c]pyridine: Similar structure but with additional chlorine substituents.
Uniqueness
5-Chloro-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-c]pyridine is unique due to its specific substitution pattern and the presence of both a chloro and a methoxybenzyl group. This combination of functional groups can impart distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
5-chloro-1-[(4-methoxyphenyl)methyl]pyrrolo[2,3-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O/c1-19-13-4-2-11(3-5-13)10-18-7-6-12-8-15(16)17-9-14(12)18/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKYSFWCRLAZIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=CC3=CC(=NC=C32)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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